molecular formula C9H11ClO3S B2887524 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene CAS No. 40759-45-3

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene

Cat. No. B2887524
CAS RN: 40759-45-3
M. Wt: 234.69
InChI Key: ZNHIBZIUMHTTKD-UHFFFAOYSA-N
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Description

“1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, a chloro group (-Cl), and a methanesulfonyloxyethyl group. The methanesulfonyloxyethyl group contains a sulfonyl group (SO2), which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and connected to an alkyl or aryl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the chloro group, and the attachment of the methanesulfonyloxyethyl group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring, the polar sulfonyl group, and the electronegative chlorine atom. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, while the sulfonyl group could participate in substitution or elimination reactions. The presence of the chlorine atom might also make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the electronegative chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Organic Synthesis: Tandem Reaction Processes

This compound is utilized in tandem SN2-Michael addition reactions for the preparation of 5- and 6-ring nitrogen and sulfur heterocycles . These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their complex structures and biological activities.

Pharmaceutical Research: Drug Synthesis

In pharmaceutical research, derivatives of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene are used as intermediates in the synthesis of various drugs . These intermediates can be modified to create compounds with potential therapeutic effects.

Chemical Engineering: Process Optimization

The compound plays a role in chemical engineering by acting as an intermediate in the synthesis of more complex chemical structures . Its reactivity is harnessed to develop efficient industrial processes for the production of high-purity chemicals.

Materials Science: Polymer Modification

In materials science, this chemical is used to modify polymers, enhancing their properties for specific applications. It can be incorporated into polymer chains to alter their thermal stability, mechanical strength, or chemical resistance.

Environmental Science: Pollution Remediation

Research in environmental science has explored the use of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene in pollution remediation processes . Its derivatives may be involved in breaking down harmful substances or in the synthesis of environmentally friendly materials.

Biochemistry: Enzyme Function Studies

In biochemistry, the compound is studied for its interactions with enzymes, particularly those involved in metabolic pathways . Understanding these interactions can lead to the development of new strategies for disease treatment or prevention.

Nanotechnology: Nanomaterial Synthesis

Nanotechnology applications include the use of 1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene in the synthesis of nanomaterials . These materials have unique properties and are used in a wide range of high-tech applications, from electronics to medicine.

Industrial Applications: Specialty Chemical Manufacturing

Finally, in industrial applications, this compound is a key ingredient in the manufacture of specialty chemicals . These chemicals serve as building blocks for various industrial products, including coatings, adhesives, and sealants.

Mechanism of Action

Without specific context (such as the compound’s use in a particular chemical reaction or biological system), it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in various industrial or research applications .

properties

IUPAC Name

2-(2-chlorophenyl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHIBZIUMHTTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methanesulfonyloxyethyl)-2-chlorobenzene

Synthesis routes and methods

Procedure details

To a solution of 5.26 mL (40 mMol) 2-(2-chlorophenyl)ethanol and 8.36 mL (60 mMol) triethylamine in 100 mL tetrahydrofuran were added dropwise 3.25 mL (42 mMol) methanesulfonyl chloride with cooling. The reaction mixture was stirred 4 hours at ambient and was then concentrated under reduced pressure. The residue was partitioned between dichloromethane and water. The organic phase was separated and washed sequentially with water and saturated aqueous sodium chloride. The remaining organics were dried over sodium sulfate and concentrated under reduced pressure to give 9.22 gm (98.3%) of the title compound as a yellow oil. The product was used without further purification.
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98.3%

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